molecular formula C18H22N2O2 B2427690 N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-07-8

N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2427690
CAS RN: 852367-07-8
M. Wt: 298.386
InChI Key: ZKYXCLYMDVVNAD-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide, also known as CYM-5442, is a synthetic compound that has been extensively studied in the field of pharmacology. This compound belongs to the class of indole-2-carboxamides and has been shown to have potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands This study involves the synthesis of a series of indol-3-yl-oxoacetamides, including the compound , starting from a known N-(adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide. The biological evaluation indicated that one of the fluorinated derivatives is a potent and selective ligand for the CB2 receptor, with a Ki value of 6.2 nM, highlighting its potential in related therapeutic areas (Moldovan et al., 2017).

Synthetic Methodologies and Applications

Stereoselective Synthesis of cis and trans-fused 3a-aryloctahydroindoles This research presents a novel synthetic pathway for cis and trans-fused 3a-aryloctahydroindoles using cyclization of N-vinylic α-(methylthio)acetamides. The study notably led to the synthesis of (−)-mesembrane, demonstrating the compound's utility in complex synthetic processes (Saito et al., 2007).

SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL ACTIVITY OF SOME SUBSTITUTED 2-((1H-INDOL-4-YL)OXY)-N'- BENZYLIDENEACETOHYDRAZIDE This study explores the synthesis and antimicrobial activity of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide derivatives, demonstrating the compound's relevance in the realm of antimicrobial research (Prasad, 2017).

Medicinal Chemistry and Drug Design

Synthesis and cytotoxic activity of some 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives The research presents the synthesis and evaluation of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives for cytotoxic activity against various human cancer cell lines. The results indicate specific structural preferences for enhanced activity, contributing to the understanding of structure-activity relationships in drug design (AkgÜl et al., 2013).

New indole-based hybrid oxadiazole scaffolds with N-substituted acetamides As potent anti-diabetic agents

This study emphasizes the synthesis and antidiabetic potential of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides. The research provides valuable insights into the therapeutic potential of such compounds in diabetes treatment (Nazir et al., 2018).

Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives Synthesis and Biological Evaluation

This paper discusses the synthesis and cytotoxic evaluation of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives against various human cancer cell lines. The study indicates the potential of these compounds in cancer therapy, with specific derivatives showing promising anti-proliferative activity (Hu et al., 2016).

properties

IUPAC Name

N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-2-20(13-8-4-3-5-9-13)18(22)17(21)15-12-19-16-11-7-6-10-14(15)16/h6-7,10-13,19H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYXCLYMDVVNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide

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